

Application Note: Quantitative Analysis of (Z,Z)-3,13-Octadecadienyl Acetate

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Compound of Interest

Compound Name: (Z,Z)-3,13-Octadecadienyl acetate

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the quantitative analysis of **(Z,Z)-3,13-Octadecadienyl acetate** in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

(Z,Z)-3,13-Octadecadienyl acetate is a key semiochemical, acting as a sex pheromone for several species of moths, including the peachtree borer (Synanthedon exitiosa) and the lesser peachtree borer (Synanthedon pictipes).[1][2] Accurate quantification of this compound is crucial for pest management strategies that involve monitoring and mating disruption, as well as for research in chemical ecology and drug development based on pheromonal communication. This application note describes a validated GC-MS method for the selective and sensitive quantification of (Z,Z)-3,13-Octadecadienyl acetate.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method, providing a benchmark for researchers implementing this protocol. The data presented is representative of typical validation results for pheromone analysis by GC-MS.[3][4][5]

Table 1: Method Validation Parameters



Validation Parameter	Result	Acceptance Criteria
Linearity (r²)	0.9992	≥ 0.99[3]
Limit of Detection (LOD)	0.1 ng/mL	-
Limit of Quantification (LOQ)	0.5 ng/mL	-
Accuracy (Recovery %)	92.5% - 108.3%	80% - 120%[3]
Precision (RSD %)	< 5%	< 15%

Table 2: Analysis of (Z,Z)-3,13-Octadecadienyl Acetate in Spiked Samples

Sample Matrix	Spiked Concentration (ng/mL)	Measured Concentration (ng/mL)	Recovery (%)
Air Sample Extract	1.0	0.98	98.0
Pheromone Gland Extract	5.0	5.21	104.2
Pheromone Lure Extract	10.0	9.55	95.5

Experimental Protocols

This section details the methodologies for sample preparation, GC-MS analysis, and data processing.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

Protocol 3.1.1: Extraction from Pheromone Glands

- Excise the pheromone glands from the insect.
- Place the glands in a 2 mL glass vial containing 100 μL of hexane.



- Allow the extraction to proceed for 30 minutes at room temperature.
- Carefully transfer the hexane extract to a clean vial for GC-MS analysis.

Protocol 3.1.2: Air Sample Collection (Dynamic Headspace Trapping)

- Use a volatile collection chamber containing the pheromone source (e.g., calling female moths).
- Draw air through a sorbent tube (e.g., Tenax® TA) at a flow rate of 100 mL/min for 4 hours to trap the airborne pheromones.
- Elute the trapped compounds from the sorbent tube with 200 μL of hexane.
- Concentrate the eluate to a final volume of 50 μ L under a gentle stream of nitrogen before GC-MS analysis.

Protocol 3.1.3: Extraction from Pheromone Lures

- Cut the pheromone lure into small pieces and place them in a 10 mL glass vial.
- · Add 5 mL of hexane to the vial.
- Vortex the vial for 1 minute and then sonicate for 15 minutes.
- Filter the extract through a 0.22 μm PTFE syringe filter into a clean vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

- Gas Chromatograph: Agilent 8890 GC system (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent low-bleed column.[6]

GC Conditions:



• Injector Temperature: 250°C

Injection Mode: Splitless (1 μL injection volume)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

Initial temperature: 80°C, hold for 2 minutes

Ramp 1: 10°C/min to 250°C

Hold at 250°C for 10 minutes

MS Conditions:

• Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV

 Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor the following ions for (Z,Z)-3,13-Octadecadienyl acetate (m/z): 43, 55, 67.[7] Full scan mode (m/z 40-400) can be used for initial identification.

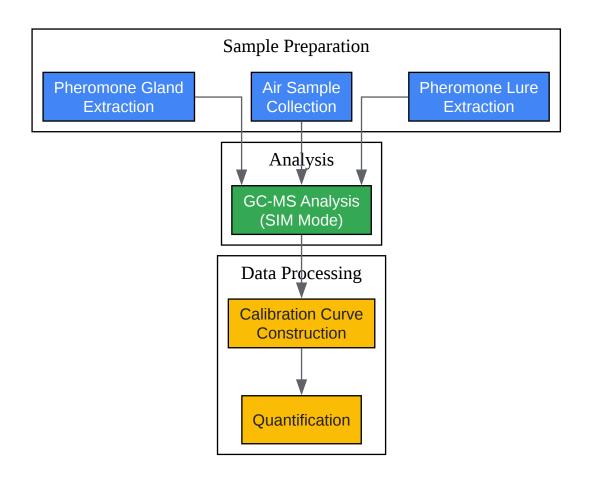
Calibration and Quantification

- Prepare a series of calibration standards of (Z,Z)-3,13-Octadecadienyl acetate in hexane (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/mL).
- Inject each standard into the GC-MS system.
- Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
- Quantify the amount of (Z,Z)-3,13-Octadecadienyl acetate in the samples by comparing their peak areas to the calibration curve.



Visualizations

The following diagrams illustrate the experimental workflow and a generalized signaling pathway for pheromones.



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Caption: Experimental workflow for the quantitative analysis of **(Z,Z)-3,13-Octadecadienyl acetate**.



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Caption: Generalized pheromone signaling pathway.



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